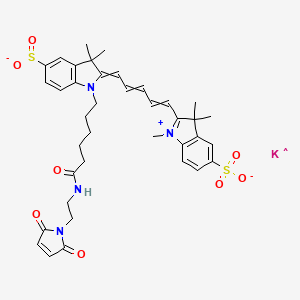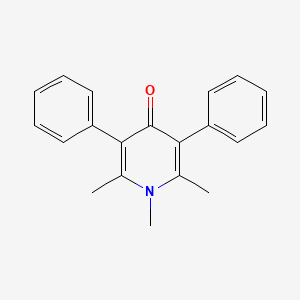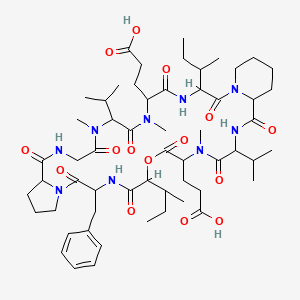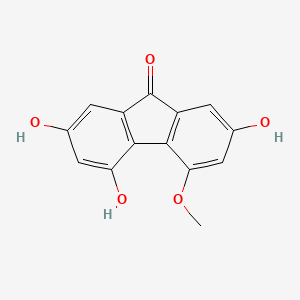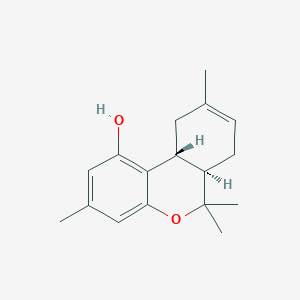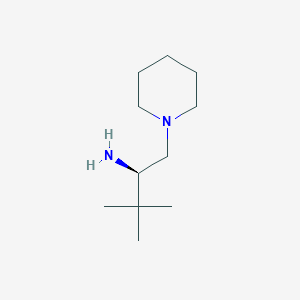
(R)-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine is a chiral amine compound featuring a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylbutan-2-one and piperidine.
Reductive Amination: The key step involves the reductive amination of 3,3-dimethylbutan-2-one with piperidine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired ®-enantiomer.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring allows the compound to bind to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the study.
Comparison with Similar Compounds
(S)-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine: The enantiomer of the compound, which may exhibit different biological activities.
N-Methylpiperidine: A structurally similar compound with a methyl group on the nitrogen atom.
Piperidine: The parent compound, which lacks the dimethylbutyl substituent.
Uniqueness: ®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine is unique due to its chiral nature and the presence of the 3,3-dimethylbutyl group, which can influence its binding affinity and selectivity for specific molecular targets. This makes it a valuable compound in the development of enantioselective drugs and other specialized applications.
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
(2R)-3,3-dimethyl-1-piperidin-1-ylbutan-2-amine |
InChI |
InChI=1S/C11H24N2/c1-11(2,3)10(12)9-13-7-5-4-6-8-13/h10H,4-9,12H2,1-3H3/t10-/m0/s1 |
InChI Key |
HBVFNLLTORWUQS-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)[C@H](CN1CCCCC1)N |
Canonical SMILES |
CC(C)(C)C(CN1CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)




